molecular formula C19H22N2O3 B5048080 1-(2,4-Dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

1-(2,4-Dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No.: B5048080
M. Wt: 326.4 g/mol
InChI Key: DHDMYWRSKMHVRN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a synthetic organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 1,2,3,4-tetrahydronaphthalene-1-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-phenylurea: Similar structure but lacks the tetrahydronaphthalenyl group.

    1-(2,4-Dimethoxyphenyl)-3-(2-naphthyl)urea: Contains a naphthyl group instead of a tetrahydronaphthalenyl group.

    1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea: Features a methylphenyl group instead of a tetrahydronaphthalenyl group.

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to the presence of both the 2,4-dimethoxyphenyl and 1,2,3,4-tetrahydronaphthalen-1-yl groups. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-14-10-11-17(18(12-14)24-2)21-19(22)20-16-9-5-7-13-6-3-4-8-15(13)16/h3-4,6,8,10-12,16H,5,7,9H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDMYWRSKMHVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2CCCC3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326019
Record name 1-(2,4-dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900097-96-3
Record name 1-(2,4-dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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